molecular formula C21H19N3O4S B6551869 N-(3,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide CAS No. 1040657-36-0

N-(3,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

Cat. No.: B6551869
CAS No.: 1040657-36-0
M. Wt: 409.5 g/mol
InChI Key: IDHJZYUVOSPRQO-UHFFFAOYSA-N
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Description

This compound features a tricyclic heterocyclic core (8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaene) substituted with a methyl group at position 4 and a ketone at position 4. The acetamide moiety is linked to a 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents. The sulfur atom in the tricyclic system may enhance lipophilicity and influence intermolecular interactions, while the dimethoxyaryl group contributes to solubility and binding specificity in biological systems .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-12-22-19-14-6-4-5-7-17(14)29-20(19)21(26)24(12)11-18(25)23-13-8-9-15(27-2)16(10-13)28-3/h4-10H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHJZYUVOSPRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=C(C=C3)OC)OC)SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide (CAS Number: 1040657-29-1) is a synthetic compound characterized by its complex molecular structure and potential biological activities. This article aims to provide an overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H19N3O4SC_{21}H_{19}N_{3}O_{4}S with a molecular weight of 409.5 g/mol. Its structural complexity includes a thiazole ring and multiple aromatic systems which may contribute to its biological properties.

PropertyValue
Molecular FormulaC21H19N3O4S
Molecular Weight409.5 g/mol
CAS Number1040657-29-1

Anticancer Potential

Research into structurally analogous compounds has revealed promising anticancer activities. For instance, compounds featuring the diazatricyclo structure have been noted for their ability to inhibit tumor cell proliferation in certain cancer lines. Preliminary data suggest that N-(3,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia... may also exhibit similar properties, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the interaction between the thiazole moiety and biological targets like enzymes or receptors could play a crucial role in mediating its effects.

Case Studies and Research Findings

  • Antibacterial Study : A study evaluating the antibacterial activity of thiazole derivatives found that modifications in the aromatic substituents significantly enhanced efficacy against Staphylococcus aureus and Escherichia coli. This suggests that N-(3,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia... could possess similar properties due to its structural characteristics.
  • Anticancer Research : In vitro studies on related compounds have demonstrated cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. These studies often highlight the potential for these compounds to serve as lead structures in drug development.
  • Mechanistic Insights : Investigations into the mechanism of action of thiazole-containing compounds have revealed pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways, which could be applicable to N-(3,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia... as well.

Comparison with Similar Compounds

8-Oxa vs. 8-Thia Systems

The compound 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS 923157-68-0) replaces sulfur with oxygen in the tricyclic system. The ethyl substituent at position 5 may enhance steric hindrance, affecting binding to biological targets .

Substituent Effects on the Tricyclic Core

  • 4-Methyl vs. 5-Ethyl Substitution: The target compound’s 4-methyl group (vs. Ethyl groups in similar compounds have been shown to increase metabolic stability by reducing oxidative degradation .
  • 6-Oxo Group : The ketone at position 6 is conserved across multiple analogs (e.g., ), suggesting its role in hydrogen-bonding interactions with target proteins.

Acetamide Moieties and Aryl Substituents

Compound Name Aryl Substituent Tricyclic Core Heteroatoms Key Functional Groups Molecular Weight (Calculated)
Target Compound 3,4-Dimethoxyphenyl S, N Methyl, Ketone ~453.5 g/mol
2-(11-Acetyl-3,5-Dioxo-4-Phenyl-8-Thia-4,6,11-Triazatricyclo[7.4.0.0²,⁷]Trideca-1(9),2(7)-Dien-6-Yl)-N-(2-Methoxyphenyl)Acetamide 2-Methoxyphenyl S, N Acetyl, Phenyl ~492.6 g/mol
N-(3,4-Dimethylphenyl)-2-{[12-Oxo-11-(Prop-2-En-1-Yl)-7-Thia-9,11-Diazatricyclo[6.4.0.0²,⁶]Dodeca-1(8),2(6),9-Trien-10-Yl]Sulfanyl}Acetamide 3,4-Dimethylphenyl S, N Prop-2-enyl, Ketone ~438.5 g/mol
2-({5-Ethyl-6-Oxo-8-Oxa-3,5-Diazatricyclo[7.4.0.0²,⁷]Trideca-1(9),2(7),3,10,12-Pentaen-4-Yl}Sulfanyl)-N-(3-Methoxyphenyl)Acetamide 3-Methoxyphenyl O, N Ethyl, Sulfanyl ~454.5 g/mol
  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to 3-methoxyphenyl () or 3,4-dimethylphenyl (). This enhances resonance stabilization and may improve binding to electron-deficient enzyme active sites.
  • Steric Effects : The 3,4-dimethylphenyl group () introduces steric bulk without electronic modulation, which could reduce solubility but increase hydrophobic interactions.

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